N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-17-9-13(16)15-6-10-4-12(7-14-5-10)11-2-3-18-8-11/h2-5,7-8H,6,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXNZONCDMVOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=CC(=CN=C1)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents.
Methoxyacetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, such as prolyl oligopeptidase, which plays a crucial role in the regulation of neuropeptides. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Core Structural Comparisons
The target compound shares key functional groups with several analogs (Table 1).
Table 1: Structural and Functional Comparison
*Inferred from structural motifs in related compounds.
Functional Group and Substituent Effects
- Methoxyacetamide vs.
- However, the dichlorophenyl group may increase toxicity risks compared to the target’s furan . Oxadiazole and Triazole Analogs: The oxadiazole in and triazole in are more rigid and electron-deficient than the target’s pyridine-furan system, which could alter binding kinetics or solubility .
Substituent Polarity :
Morpholine and piperazine substituents in compounds (e.g., 4d, 4e) significantly enhance water solubility, whereas the target’s methoxy group prioritizes lipophilicity. This divergence suggests different therapeutic niches—polar derivatives for systemic action vs. the target for CNS targets .
Spectral and Analytical Data
The furan’s protons (δ 6.5–7.5 ppm) would further distinguish its NMR profile from chlorine- or sulfur-containing analogs .
Research Findings and Implications
- Bioactivity Potential: Thiazole and triazole analogs in and demonstrate antimicrobial and kinase-inhibitory activities, respectively. The target’s furan-pyridine scaffold may similarly target enzymes or receptors but with distinct selectivity due to reduced steric hindrance from the methyl bridge .
- Metabolic Stability : Sulfur-containing analogs (e.g., ) are prone to cytochrome P450-mediated oxidation, whereas the target’s methoxy group and absence of sulfur may improve metabolic half-life .
- Toxicity Considerations : Halogenated analogs (e.g., 4d, ) carry risks of bioaccumulation, whereas the target’s furan and pyridine rings are more likely to undergo rapid hepatic clearance .
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide is a synthetic compound characterized by a unique structural composition that includes a furan ring, a pyridine ring, and a methoxyacetamide group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical formula for this compound is C_{13}H_{14}N_{2}O_{3}, and it possesses the following structural features:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Methoxyacetamide Group : An acetamide functional group with a methoxy substituent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor of prolyl oligopeptidase, an enzyme involved in the regulation of neuropeptides. By modulating this enzyme's activity, the compound could influence various biological processes, including neuropeptide signaling pathways.
Antimicrobial Activity
The compound has also been investigated for antimicrobial properties. Its structural characteristics suggest potential activity against bacterial pathogens, particularly those resistant to conventional antibiotics. The presence of the furan and pyridine rings enhances its interaction with microbial enzymes and cellular components.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential anticancer and antimicrobial |
| N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide | Structure | Antimicrobial activity observed |
| N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-chloroacetamide | Structure | Cytotoxicity against tumor cells |
Study 1: Antitumor Activity Assessment
In a study conducted on various derivatives of furan-pyridine compounds, researchers found that certain analogs exhibited significant cytotoxic effects on human tumor cell lines. The study indicated that modifications in the side chains could enhance or reduce activity, suggesting a structure–activity relationship (SAR) that could be exploited in drug design.
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of furan-containing compounds. The results demonstrated that certain derivatives showed potent activity against Helicobacter pylori, highlighting the importance of the furan moiety in enhancing biological activity. While specific data on this compound was not detailed, the trends observed provide valuable insights into its potential applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for the preparation of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxyacetamide and related acetamide derivatives?
- Answer: A multi-step synthesis approach is typically used, involving:
- Substitution reactions under alkaline conditions (e.g., coupling furan and pyridine moieties) .
- Reduction steps with iron powder in acidic media to generate intermediates .
- Condensation reactions using condensing agents like DMF and potassium carbonate for amide bond formation .
- Reaction progress is monitored via TLC, and products are purified through crystallization or chromatography .
Q. What spectroscopic techniques are utilized for the structural characterization of N-substituted acetamides, and how are critical functional groups identified?
- Answer: Key techniques include:
- IR spectroscopy to identify amide C=O stretches (~1667 cm⁻¹) and methoxy (-OCH₃) peaks (~3044 cm⁻¹) .
- ¹H NMR for methoxy protons (δ 3.8 ppm), aromatic protons (δ 6.9–7.5 ppm), and amide NH signals (δ 9.8 ppm) .
- Mass spectrometry to confirm molecular ion peaks (e.g., m/z 430.2 [M+1]) and fragmentation patterns .
Q. What are the key structural features of this compound that influence its physicochemical properties?
- Answer:
- The furan-3-yl group enhances π-π stacking interactions, impacting solubility and receptor binding .
- The methoxyacetamide moiety increases hydrophobicity, affecting membrane permeability .
- The pyridine ring contributes to hydrogen bonding and metal coordination, relevant to catalytic or biological activity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound when encountering low conversion rates in condensation steps?
- Answer:
- Catalyst screening : Test alternatives to DMF, such as HATU or EDCI, to enhance amide bond formation efficiency .
- Temperature control : Increase reaction temperature (e.g., 50–60°C) while monitoring decomposition via TLC .
- Stoichiometric adjustments : Use excess cyanoacetic acid (1.5–2.0 eq.) to drive the reaction to completion .
Q. What methodologies are appropriate for investigating the in vivo biodistribution and metabolism of this compound derivatives?
- Answer:
- Radiolabeling : Incorporate isotopes (e.g., carbon-11) into the methoxy group for PET imaging, achieving >99% radiochemical purity .
- Biodistribution studies : Administer the compound to rodent models and analyze tissue samples via LC-MS to quantify metabolite profiles .
- Blocking experiments : Co-administer receptor antagonists to assess target specificity .
Q. How should researchers address discrepancies in biological activity data observed between in vitro and preliminary in vivo studies for this compound?
- Answer:
- Purity verification : Re-characterize the compound using HPLC and NMR to rule out impurities .
- Pharmacokinetic analysis : Measure plasma protein binding and metabolic stability to identify bioavailability limitations .
- Species-specific assays : Compare activity across multiple cell lines and animal models to account for interspecies variability .
Q. How can computational modeling be integrated with experimental data to predict the binding affinity of this compound with target receptors?
- Answer:
- Docking studies : Use software like AutoDock Vina to simulate interactions with receptors (e.g., CSF1R), focusing on the furan and pyridine moieties .
- MD simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., Lys567 in CSF1R) .
- QSAR models : Corrogate substituent effects (e.g., methoxy position) with activity data from analogous compounds .
Q. What in vitro assays are typically employed to evaluate the biological activity of N-substituted acetamides, and how are interference from solvent residues minimized?
- Answer:
- Enzyme inhibition assays : Measure IC₅₀ values against targets like lipoxygenase using spectrophotometric methods .
- Cell viability assays : Use MTT or resazurin-based protocols, ensuring DMSO concentrations <0.1% to avoid cytotoxicity .
- Control experiments : Include solvent-only controls and pre-purify compounds via column chromatography to remove residual reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
